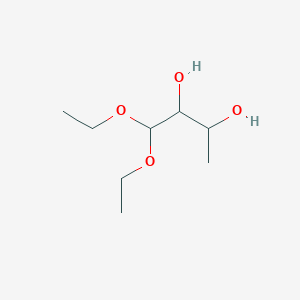

1,1-Diethoxybutane-2,3-diol

Description

Contextualization within Acetal (B89532) and Vicinal Diol Chemistry

The chemical identity of 1,1-Diethoxybutane-2,3-diol is fundamentally defined by two key functional groups: an acetal and a vicinal diol. Acetals are geminal diethers that are characteristically stable under neutral and basic conditions, rendering them excellent protecting groups for aldehydes and ketones in multi-step syntheses. libretexts.orglibretexts.orgwikipedia.org This stability is crucial in preventing the highly reactive carbonyl group from undergoing unwanted reactions while other parts of a molecule are being modified. masterorganicchemistry.com

Vicinal diols, or glycols, are compounds containing two hydroxyl groups on adjacent carbon atoms. fiveable.mewikipedia.org They are pivotal intermediates in organic synthesis, serving as precursors to a wide array of other functional groups. acs.orgyoutube.com The spatial arrangement of the two hydroxyl groups in vicinal diols is of particular importance, as it dictates the stereochemical outcome of subsequent reactions. nih.gov The synthesis of vicinal diols is often achieved through the dihydroxylation of alkenes, a reaction for which highly stereoselective methods have been developed. wikipedia.org

Structural Attributes and Functional Group Significance

The structure of this compound features a four-carbon chain. At one end (C1), an acetal group is present, formed from a butyraldehyde (B50154) precursor and two ethanol (B145695) molecules. The adjacent carbons (C2 and C3) each bear a hydroxyl group, constituting the vicinal diol. This arrangement of functional groups imparts a duality of chemical character to the molecule. The acetal portion is relatively inert under many reaction conditions, while the vicinal diol is a site of potential reactivity and stereochemical complexity.

The significance of this structural combination lies in the potential for the acetal to act as a latent aldehyde, which can be revealed by acidic hydrolysis. libretexts.org This allows for the diol functionality to be manipulated or incorporated into a larger molecular framework before the aldehyde is unmasked for further transformations.

Overview of Academic Research Trajectories for this compound

While specific research dedicated exclusively to this compound is not abundant in readily available literature, its synthesis and potential reactions can be inferred from broader studies on the stereoselective synthesis of polyoxygenated compounds. A primary research trajectory for a molecule of this nature would involve its synthesis via the asymmetric dihydroxylation of an unsaturated precursor, namely 1,1-diethoxy-2-butene.

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol. wikipedia.org The application of this methodology to 1,1-diethoxy-2-butene would be a key focus of synthetic research, aiming to produce specific stereoisomers of this compound.

Further research would likely explore the synthetic utility of the resulting diol. The vicinal diol moiety can undergo a variety of transformations, including cleavage to form aldehydes, or conversion to epoxides, which are versatile synthetic intermediates. The interplay between the reactivity of the diol and the stability of the acetal would be a central theme in such investigations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H18O4 |

| Molecular Weight | 178.23 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Soluble in organic solvents; sparingly soluble in water (predicted) |

Table 2: Spectroscopic Data for a Representative Vicinal Diol

| Spectroscopic Technique | Key Features |

| ¹H NMR | Broad singlet for hydroxyl protons (variable chemical shift); complex multiplets for methine and methylene (B1212753) protons. |

| ¹³C NMR | Peaks in the range of 60-80 ppm for carbons bearing hydroxyl groups. |

| IR Spectroscopy | Broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching of the hydroxyl groups. |

Note: The data in the tables are based on general characteristics of similar compounds and are for illustrative purposes, as specific experimental data for this compound is not widely reported.

Structure

3D Structure

Properties

CAS No. |

10602-30-9 |

|---|---|

Molecular Formula |

C8H18O4 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1,1-diethoxybutane-2,3-diol |

InChI |

InChI=1S/C8H18O4/c1-4-11-8(12-5-2)7(10)6(3)9/h6-10H,4-5H2,1-3H3 |

InChI Key |

RYGWENCUJCXMAX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(C(C)O)O)OCC |

Origin of Product |

United States |

Stereochemical Analysis and Isomerism of 1,1 Diethoxybutane 2,3 Diol

Identification and Characterization of Chiral Centers

The fundamental basis of stereoisomerism in 1,1-diethoxybutane-2,3-diol lies in the presence of two chiral centers. A chiral center, or stereocenter, is a carbon atom bonded to four different substituent groups. In the structure of this compound, the carbon atoms at the C-2 and C-3 positions of the butane (B89635) backbone are chiral.

Table 1: Analysis of Substituents on Chiral Centers in this compound

| Chiral Center | Substituent 1 | Substituent 2 | Substituent 3 | Substituent 4 |

| C-2 | -H (Hydrogen) | -OH (Hydroxyl) | -CH(OCH2CH3)2 (1,1-Diethoxyethyl group) | -CH(OH)CH3 (1-Hydroxyethyl group) |

| C-3 | -H (Hydrogen) | -OH (Hydroxyl) | -CH3 (Methyl group) | -CH(OH)CH(OCH2CH3)2 (1-Hydroxy-2,2-diethoxypropyl group) |

The presence of these two distinct chiral centers gives rise to a predictable number of possible stereoisomers. According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of 2^2 = 4 stereoisomers can exist for this compound.

Enantiomeric and Diastereomeric Forms of this compound

The four potential stereoisomers of this compound can be classified into pairs of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The specific configurations at the C-2 and C-3 carbons, designated by the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S), define the individual stereoisomers. This leads to the following possible combinations:

(2R, 3R)-1,1-diethoxybutane-2,3-diol

(2S, 3S)-1,1-diethoxybutane-2,3-diol

(2R, 3S)-1,1-diethoxybutane-2,3-diol

(2S, 3R)-1,1-diethoxybutane-2,3-diol

The (2R, 3R) and (2S, 3S) isomers constitute a pair of enantiomers, as do the (2R, 3S) and (2S, 3R) isomers. The relationship between any other pairing, for example (2R, 3R) and (2R, 3S), is diastereomeric.

Table 2: Stereoisomeric Relationships of this compound

| Stereoisomer 1 | Stereoisomer 2 | Relationship |

| (2R, 3R) | (2S, 3S) | Enantiomers |

| (2R, 3S) | (2S, 3R) | Enantiomers |

| (2R, 3R) | (2R, 3S) | Diastereomers |

| (2R, 3R) | (2S, 3R) | Diastereomers |

| (2S, 3S) | (2R, 3S) | Diastereomers |

| (2S, 3S) | (2S, 3R) | Diastereomers |

It is important to note that because the substituents on the two chiral carbons are different, a meso compound is not possible for this compound. A meso compound is an achiral compound that has chiral centers and a plane of symmetry, which requires the substituents on the chiral centers to be identical.

Methodologies for Absolute Configuration Assignment in this compound Stereoisomers

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including 1H and 13C NMR, is a powerful tool for determining the relative stereochemistry of diastereomers. By using chiral derivatizing agents, it is also possible to distinguish between enantiomers.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light and are particularly useful for determining the absolute configuration of chiral molecules in solution.

Crystallographic Methods:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. By obtaining a single crystal of a pure enantiomer, the precise three-dimensional arrangement of atoms can be determined, unequivocally establishing the (R) or (S) configuration at each chiral center. This technique often involves the derivatization of the diol to facilitate crystallization.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase to separate enantiomers, allowing for their isolation and quantification. While not a direct method for absolute configuration assignment, it is crucial for obtaining pure enantiomers for further analysis by other methods.

The synthesis of specific stereoisomers of this compound would likely involve stereoselective synthesis strategies, such as the use of chiral catalysts or starting materials with known stereochemistry.

Advanced Synthetic Methodologies for 1,1 Diethoxybutane 2,3 Diol and Its Stereoisomers

De Novo Synthesis Strategies

De novo strategies for constructing the carbon skeleton of 1,1-diethoxybutane-2,3-diol offer flexibility and control, starting from simple, achiral precursors.

A classical and effective method for establishing syn-stereochemistry in a 1,2-diol is through the cis-dihydroxylation of a cis-alkene. This alkene, in turn, can be reliably prepared from an alkyne via partial hydrogenation. For the synthesis of syn-1,1-diethoxybutane-2,3-diol, this strategy would commence with 1,1-diethoxy-2-butyne.

The first step is the stereoselective partial reduction of the alkyne to the corresponding (Z)- or cis-alkene. This is commonly achieved using a "poisoned" catalyst, most notably Lindlar's catalyst. masterorganicchemistry.com This catalyst, typically composed of palladium supported on calcium carbonate and treated with a catalyst poison like lead acetate (B1210297) or quinoline, deactivates the catalyst just enough to prevent over-reduction to the alkane. masterorganicchemistry.com The reaction proceeds via syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-alkene.

The subsequent step involves the cis-dihydroxylation of the (Z)-1,1-diethoxy-2-butene intermediate. Several methods can accomplish this transformation:

Osmium Tetroxide (OsO₄) : This is the most reliable reagent for cis-dihydroxylation. In the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst, OsO₄ adds across the double bond in a concerted fashion to form a cyclic osmate ester, which is then hydrolyzed to yield the syn-diol.

Potassium Permanganate (B83412) (KMnO₄) : Under cold, dilute, and basic conditions, potassium permanganate can also effect cis-dihydroxylation, though it is often less selective and can lead to over-oxidation.

Enzymatic Dihydroxylation : Toluene dioxygenase (TDO) and related enzymes can catalyze the cis-dihydroxylation of double bonds, offering an environmentally benign and often highly enantioselective alternative. rsc.org

This two-step sequence provides a reliable pathway to the racemic syn-(2R,3S)- and (2S,3R)-1,1-diethoxybutane-2,3-diol.

Table 1: Synthesis of syn-1,1-Diethoxybutane-2,3-diol via Lindlar Reduction and Dihydroxylation

| Step | Starting Material | Key Reagents | Intermediate/Product | Stereochemistry |

|---|---|---|---|---|

| 1 | 1,1-Diethoxy-2-butyne | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | (Z)-1,1-Diethoxy-2-butene | cis (Z) |

Convergent Synthesis: These strategies involve preparing different fragments of the target molecule separately and then joining them near the end of the synthesis. For this compound, a convergent approach could involve the coupling of a two-carbon nucleophile containing the diethoxyacetal group with a two-carbon electrophile that is a precursor to the vicinal diol. For instance, the lithium enolate of 1,1-diethoxyethane could be reacted with a protected 2-hydroxyacetaldehyde derivative. Asymmetric ring-opening/cross-metathesis (AROCM) of a meso-cyclobutene derivative represents a powerful convergent method for generating differentiated 1,5-diene fragments that can be precursors to complex diols. nih.gov

Divergent Synthesis: In a divergent approach, a single, common intermediate is used to generate a library of structurally diverse compounds. nih.gov For the synthesis of the stereoisomers of this compound, a divergent strategy could begin with a chiral building block that is elaborated into the different diastereomers. For example, starting with enantiopure ethyl lactate, the stereocenters could be set and the molecule elaborated. Alternatively, desymmetrization of a prochiral or meso compound, such as a meso-2,3-epoxybutane derivative, could provide access to multiple stereoisomers by using different nucleophiles or catalysts to control the ring-opening. nih.gov

Enantioselective Synthesis and Kinetic Resolution

Accessing enantiomerically pure versions of this compound requires either asymmetric synthesis or the resolution of a racemic mixture.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. For vicinal diols, catalytic asymmetric silylation has emerged as a highly effective method for kinetic resolution. capes.gov.br

Table 2: Example of Kinetic Resolution by Catalytic Asymmetric Silylation

| Substrate | Chiral Catalyst | Silylating Agent | Products | Outcome |

|---|---|---|---|---|

| (±)-anti-1,1-diethoxybutane-2,3-diol | Chiral Silylation Catalyst | R₃SiCl | (R,R)-1,1-diethoxy-2-((trialkylsilyl)oxy)butan-3-ol | High e.e. of recovered (S,S)-diol |

Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them attractive catalysts for asymmetric synthesis.

Lipase-Catalyzed Kinetic Resolution : Lipases are commonly used for the kinetic resolution of racemic alcohols via enantioselective acylation. A racemic mixture of this compound could be treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme would selectively acylate one enantiomer, allowing for the separation of the monoester from the unreacted alcohol.

Reductase-Mediated Asymmetric Reduction : An alternative approach is the asymmetric reduction of a prochiral precursor, 1,1-diethoxybutane-2,3-dione. Ketoreductase (KRED) or acetylacetoin reductase (AAR) enzymes, using a cofactor like NADH or NADPH, can reduce the two ketone functionalities with high diastereoselectivity and enantioselectivity to yield a specific stereoisomer of the diol. researchgate.net The stereochemical outcome depends on the specific enzyme chosen.

Dioxygenase-Catalyzed Dihydroxylation : As mentioned previously, dioxygenase enzymes can perform enantioselective cis-dihydroxylation on a suitable alkene precursor, directly yielding an enantiomerically enriched syn-diol. rsc.org

Catalytic Protocols for Acetal (B89532) Formation and Diol Functionalization Relevant to this compound

Acetal Formation: The 1,1-diethoxyacetal group is typically installed by reacting a precursor aldehyde, such as 2,3-dihydroxybutanal, with an excess of ethanol (B145695) in the presence of an acid catalyst. libretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal, water must be removed, often by azeotropic distillation with a Dean-Stark apparatus or by using a chemical drying agent. libretexts.orgorganic-chemistry.org A variety of acid catalysts can be employed.

Table 3: Catalysts for Acetal Formation

| Catalyst Type | Examples | Conditions |

|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | Refluxing ethanol with water removal organic-chemistry.org |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Scandium triflate (Sc(OTf)₃) | Mild, often room temperature conditions organic-chemistry.org |

Diol Functionalization: The two hydroxyl groups of this compound are sites for further chemical modification.

Protection : The diol can be protected as a cyclic acetal or ketal (e.g., an acetonide from reaction with 2,2-dimethoxypropane) to allow for selective reaction at other parts of the molecule.

Oxidation : Selective oxidation of one or both hydroxyl groups can lead to valuable hydroxy-ketone or diketone products. Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation can be used for controlled oxidation.

Conversion to Cyclic Carbonate : Vicinal diols can react with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form cyclic carbonates. orgsyn.org These carbonates are versatile intermediates, acting as electrophiles in reactions such as rhodium-catalyzed allylic amination. orgsyn.org

Chemical Reactivity and Transformation Pathways of 1,1 Diethoxybutane 2,3 Diol

Reactivity Profile of the Acetal (B89532) Moiety

The 1,1-diethoxy acetal group is a protected form of an aldehyde. Acetal stability is pH-dependent; they are generally stable under basic and neutral conditions but are labile to acidic conditions. thieme-connect.deorganic-chemistry.org

Under acidic conditions, the acetal moiety of 1,1-diethoxybutane-2,3-diol is expected to undergo hydrolysis to yield butan-2,3-dione (diacetyl), and two equivalents of ethanol (B145695). The generally accepted mechanism for this reaction involves the following steps:

Protonation of one of the ethoxy groups by an acid catalyst.

Elimination of ethanol to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack of water on the carbocation.

Deprotonation to form a hemiacetal.

Protonation of the second ethoxy group.

Elimination of the second molecule of ethanol to form a protonated ketone.

Deprotonation to yield the final ketone product, butan-2,3-dione.

The rate of this hydrolysis can be influenced by the stereochemistry of the diol, as has been observed in the diastereomer-differentiating hydrolysis of 1,3-diol acetonides. nih.govgoogle.com

Transacetalization is a process where the acetal is converted to a different acetal by reacting with another alcohol in the presence of an acid catalyst. For this compound, this would involve reacting it with a different alcohol (R'OH) under acidic conditions, leading to the exchange of the ethoxy groups. This reaction is typically driven to completion by removing one of the products, usually the more volatile alcohol (in this case, ethanol). mdpi.com This method is a common strategy for changing protecting groups on a carbonyl-containing molecule. thieme-connect.de

Reactions Involving the Vicinal Diol Functionality

The vicinal diol (a 1,2-diol) in this compound is a versatile functional group that can undergo a variety of reactions, including selective protection, oxidation, and cyclization.

The two hydroxyl groups of the diol can be selectively functionalized. Silylation, the reaction with a silyl (B83357) halide (e.g., trimethylsilyl (B98337) chloride) or another silylating agent in the presence of a base (like imidazole (B134444) or triethylamine), is a common method to protect hydroxyl groups. nih.govnih.gov The selectivity of silylation between the two hydroxyl groups would depend on the steric hindrance around each group and the reaction conditions. researchgate.net For instance, the use of bulky silylating agents might favor the less sterically hindered hydroxyl group.

Table 1: Examples of Silylating Agents and Conditions

| Silylating Agent | Base | Solvent | Typical Application |

| Trimethylsilyl chloride (TMSCl) | Imidazole | Dichloromethane (DCM) | General protection of alcohols |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | Dimethylformamide (DMF) | Protection of sterically less hindered alcohols |

| Triethylsilyl chloride (TESCl) | Triethylamine | Dichloromethane (DCM) | Protection of alcohols |

This table represents common silylating agents and conditions and is not based on specific experimental data for this compound.

The vicinal diol can be oxidized to form different products depending on the oxidizing agent used. Mild oxidation, for instance with a manganese catalyst and hydrogen peroxide, can lead to the formation of α-hydroxy ketones. nih.gov Stronger oxidizing agents, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), would cleave the carbon-carbon bond between the two hydroxyl groups, resulting in the formation of two carbonyl compounds.

Conversely, the reduction of the diol moiety is not a typical transformation as the hydroxyl groups are already in a reduced state. However, the derived keto-functionalites from oxidation could be subject to reduction. For example, the reduction of a 3-hydroxy-2-one derivative to a 2,3-diol has been demonstrated enzymatically. nih.gov

Table 2: Common Oxidizing Agents for Diols and Their Expected Products

| Oxidizing Agent | Expected Product(s) from a Vicinal Diol |

| Periodic acid (HIO₄) | Cleavage to form two carbonyl compounds |

| Lead tetraacetate (Pb(OAc)₄) | Cleavage to form two carbonyl compounds |

| Pyridinium (B92312) chlorochromate (PCC) | Oxidation to an α-hydroxy ketone or a dione |

| Manganese dioxide (MnO₂) | Selective oxidation of allylic or benzylic alcohols |

This table illustrates general outcomes for vicinal diol oxidation and is not based on specific experimental data for this compound.

Derivatives of this compound can undergo intramolecular cyclization reactions. For instance, if one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate), an intramolecular nucleophilic attack by the other hydroxyl group could lead to the formation of an epoxide. Such intramolecular cyclizations are fundamental in the synthesis of various cyclic ethers and have been observed in related systems. nih.govresearchgate.net The stereochemistry of the starting diol would be crucial in determining the stereochemistry of the resulting cyclic product.

Research Findings on this compound Remain Elusive

The investigation into the chemical reactivity and transformation pathways of this compound, particularly concerning how its inherent chirality influences the stereochemistry of reaction products, did not yield specific experimental data or detailed research findings. General principles of asymmetric synthesis and stereocontrol in reactions involving chiral auxiliaries and protected diols offer a foundational understanding. For instance, studies on butane-2,3-diacetal protected glyceraldehyde derivatives have demonstrated high diastereoselectivity in aldol (B89426) reactions, achieving selectivities of up to 20:1. rsc.org This suggests that the stereogenic centers within a protecting group can indeed exert significant control over the formation of new stereocenters.

However, direct extrapolation of these findings to this compound is speculative without specific experimental validation. The stereochemical outcome of any reaction is a nuanced interplay of steric and electronic factors, and the specific arrangement of the diethoxy and diol functionalities in this molecule would present a unique stereochemical environment.

Further research would be necessary to elucidate the following:

The influence of the chiral this compound moiety as a chiral auxiliary in various chemical transformations.

The diastereoselectivity of reactions at the hydroxyl groups or at adjacent positions, directed by the existing stereocenters.

The potential for this compound to act as a chiral building block in the synthesis of complex molecules.

Without dedicated research focusing specifically on the stereoselective reactions of chiral this compound, a detailed analysis and the creation of data tables as requested are not possible at this time. The scientific community has yet to publish in-depth studies that would provide the necessary data to fulfill this specific inquiry.

Utility of 1,1 Diethoxybutane 2,3 Diol As a Building Block and Synthetic Intermediate

Application in Complex Molecule Synthesis

There is no available scientific literature detailing the use of 1,1-diethoxybutane-2,3-diol as a starting material or key intermediate in the total synthesis of complex natural products or other intricate molecular architectures. While the vicinal diol and acetal (B89532) functionalities present in the molecule suggest potential for various synthetic transformations, no specific examples have been reported.

Precursor for Chiral Auxiliaries and Ligands

The stereochemical information inherent in the 2,3-diol moiety of this compound could theoretically be exploited for the development of chiral auxiliaries or ligands for asymmetric synthesis. Chiral diols are often valuable precursors for such applications. orgsyn.orgbeilstein-journals.orgorgsyn.orgnih.govnih.gov However, a review of the existing literature reveals no instances where this compound has been specifically converted into or utilized as a chiral auxiliary or ligand to control the stereochemical outcome of a reaction.

Role in the Synthesis of Diverse Organic Scaffolds and Heterocyclic Compounds

The functional groups of this compound—two hydroxyl groups and a diethyl acetal—offer potential reaction sites for constructing various molecular backbones and heterocyclic systems. For instance, the diol could be a precursor to epoxides, or the entire molecule could undergo cyclization or condensation reactions to form heterocyclic structures. Nevertheless, there are no documented examples in the scientific literature of its use in the synthesis of diverse organic scaffolds or heterocyclic compounds. mdpi.com

Contribution to Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry often favor the use of bio-based feedstocks and intermediates. While the butane (B89635) backbone of this compound could potentially be derived from renewable resources, there is no research available that describes its synthesis from such sources or its application in sustainable chemical processes. The contribution of this specific compound to green chemistry methodologies remains undocumented.

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 1,1 Diethoxybutane 2,3 Diol

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are indispensable for verifying the purity of 1,1-diethoxybutane-2,3-diol and for resolving its different isomeric forms. Given its volatility, gas chromatography is a particularly suitable method.

Gas chromatography coupled with mass spectrometry (GC-MS) serves as a powerful tool for the identification and quantification of this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a fragmentation pattern that acts as a molecular fingerprint, confirming its identity.

For quantitative analysis, a carefully validated GC-MS method would be required. This typically involves creating a calibration curve using standards of known concentration. The selection of an appropriate internal standard is also critical for achieving accurate and precise quantification. In the analysis of related diols like 1,2-propanediol and 2,3-butanediol (B46004) in wine, for example, 1,3-butanediol (B41344) has been used as an internal standard, and the analysis is performed on a polar capillary column. sigmaaldrich.com

Table 1: Predicted Key Mass Fragments for this compound

| Predicted m/z | Predicted Fragment Ion | Origin |

| 131 | [M - C2H5O]+ | Loss of an ethoxy group |

| 115 | [M - C2H5O - H2O]+ | Loss of an ethoxy group and water |

| 103 | [CH(OC2H5)2]+ | Acetal (B89532) fragment |

| 87 | [M - C2H5O - C2H4O]+ | Cleavage of the C2-C3 bond |

| 45 | [C2H5O]+ | Ethoxy group |

This table is based on predicted fragmentation patterns and not on experimental data.

This compound possesses two chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Chiral Gas-Liquid Chromatography (GLC) is the premier technique for separating these stereoisomers and determining the enantiomeric excess (ee) of a sample. This is particularly important in stereoselective synthesis or when investigating the biological activity of a specific isomer.

The separation is achieved using a chiral stationary phase (CSP) within the gas chromatography column. These CSPs are typically derivatives of cyclodextrins. chromatographyonline.com The choice of the specific CSP is critical for achieving baseline separation of the enantiomers. For diols, derivatization is sometimes employed to enhance volatility and improve chromatographic resolution. nih.gov

While specific chiral GLC methods for this compound are not documented, methods developed for the chiral separation of other diols can provide a starting point. For example, the enantiomers of various chiral diols have been successfully separated using different chiral derivatizing agents followed by NMR or chromatographic analysis. nih.govnih.gov The development of a successful chiral GLC method for this compound would involve screening various chiral columns and optimizing parameters such as temperature programming and gas flow rates.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the precise molecular structure of this compound, confirming the presence of its key functional groups and providing information about the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl groups (triplet and quartet), the methyl group on the butane (B89635) chain (doublet), the methine protons, and the hydroxyl protons. The coupling patterns and chemical shifts of the methine protons would be particularly informative for determining the relative stereochemistry (threo or erythro) of the diol moiety.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule, including the acetal carbon, the carbons of the ethoxy groups, and the carbons of the butane-2,3-diol backbone.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH(O)2 | ~ 4.5 | Doublet |

| O-CH2-CH3 | ~ 3.5 | Quartet |

| CH-OH | ~ 3.4 - 3.8 | Multiplet |

| OH | Variable | Singlet (broad) |

| CH-CH3 | ~ 1.1 | Doublet |

| O-CH2-CH3 | ~ 1.2 | Triplet |

This table is based on predicted chemical shifts from related compounds and not on experimental data.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH(O)2 | ~ 100 - 105 |

| CH-OH | ~ 70 - 75 |

| O-CH2-CH3 | ~ 60 - 65 |

| CH-CH3 | ~ 15 - 20 |

| O-CH2-CH3 | ~ 15 |

This table is based on predicted chemical shifts from related compounds and not on experimental data.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. nih.govnitech.ac.jp

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong C-O stretching bands for the ether (acetal) and alcohol functionalities would be expected in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C-C and C-H vibrations would be readily observable. The symmetric stretching of the C-O-C acetal linkage may also give a characteristic Raman signal.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Ether/Acetal (C-O) | Stretching | 1000 - 1300 |

| Alcohol (C-O) | Stretching | 1000 - 1200 |

This table is based on typical functional group absorption regions.

Theoretical and Computational Chemistry Investigations of 1,1 Diethoxybutane 2,3 Diol

Molecular Modeling and Conformational Analysis

A fundamental aspect of understanding a molecule's behavior is the characterization of its three-dimensional structure and the various shapes, or conformations, it can adopt. For 1,1-diethoxybutane-2,3-diol, with its flexible butane (B89635) backbone and rotatable ethoxy groups, a multitude of conformations are possible.

Molecular modeling techniques, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are powerful tools for exploring the potential energy surface of a molecule. nih.govlumenlearning.com These methods could identify the most stable, low-energy conformations of this compound. Key to this analysis would be the study of intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups and potential steric clashes between the bulky diethoxy groups and the rest of the molecule. youtube.com

Hypothetical Data Table for Conformational Analysis:

A future study could generate a table similar to the one below, cataloging the relative energies and key dihedral angles of the most stable conformers.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (O-C2-C3-O) (°) | Dihedral Angle (C1-C2-C3-C4) (°) |

| A | 0.00 | Data not available | Data not available |

| B | Data not available | Data not available | Data not available |

| C | Data not available | Data not available | Data not available |

Quantum Chemical Calculations of Electronic Structure and Energetics

To gain a deeper understanding of the molecule's reactivity and spectroscopic properties, quantum chemical calculations are indispensable. rsc.orgresearchgate.net Methods like Density Functional Theory (DFT) can be employed to calculate a wide range of electronic properties. chemrxiv.org

For this compound, these calculations could reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Hypothetical Data Table for Electronic Properties:

A dedicated computational study would likely produce data that could be summarized as follows:

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment (Debye) | Data not available | e.g., B3LYP/6-31G |

| HOMO Energy (eV) | Data not available | e.g., B3LYP/6-31G |

| LUMO Energy (eV) | Data not available | e.g., B3LYP/6-31G |

| HOMO-LUMO Gap (eV) | Data not available | e.g., B3LYP/6-31G |

Computational Prediction of Reaction Mechanisms and Transition States

This compound can undergo various transformations, such as the hydrolysis of the acetal (B89532) group or reactions involving the diol functionality. chemistrysteps.com Computational chemistry provides a powerful means to investigate the step-by-step mechanisms of these reactions. ic.ac.uk

By mapping the reaction pathway and locating the transition state structures, chemists can calculate activation energies and reaction rates. researchgate.net For instance, a computational study on the acid-catalyzed hydrolysis of the acetal in this compound would identify the key intermediates and the energy barriers for each step, providing a detailed picture of the reaction kinetics. chemistrysteps.com

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of molecules with their reactivity or physical properties. researchgate.net These models are built upon a set of calculated molecular descriptors that encode structural, electronic, and physicochemical information. nih.gov

While no specific QSRR/QSPR studies on this compound exist, this compound could be included in a larger dataset of diols or acetals to develop predictive models. For example, a QSRR study could aim to predict the rate of a particular reaction for a series of related compounds, while a QSPR study might focus on predicting properties like boiling point or solubility. The development of such models relies on the accurate calculation of a wide array of molecular descriptors.

Emerging Research Directions and Future Outlook for 1,1 Diethoxybutane 2,3 Diol

Development of Novel Catalytic Systems for Synthesis and Transformations

The synthesis and transformation of 1,1-Diethoxybutane-2,3-diol are pivotal areas where the development of novel catalytic systems is anticipated to make a significant impact. Research into efficient and selective catalysts is crucial for unlocking the full synthetic utility of this diol.

One promising avenue is the exploration of homogeneous catalysts for the dehydrogenation of diols. Studies on related 1,2- and 1,3-diols using catalysts such as the Casey/Shvo catalyst, {[2,5-diphenyl-3,4-ditoluyl-(η5-C4CO)]2H}Ru2(CO)4(μ-H), have demonstrated the conversion of diols to α-hydroxyketones. escholarship.org While these studies did not specifically involve this compound, the principles are transferable. Future research will likely focus on tailoring similar ruthenium-based or other transition-metal catalysts to achieve specific transformations of this compound, potentially leading to the synthesis of valuable keto-acetal derivatives.

Furthermore, the development of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. Solid-supported reagents and catalysts have already been successfully employed in the synthesis of related butane-2,3-diacetal protected building blocks. durham.ac.uk Future work will likely involve the design of novel solid-supported catalysts, such as functionalized resins or metal-organic frameworks (MOFs), to facilitate the efficient synthesis and selective modification of this compound.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms represents a significant step towards more efficient and reproducible chemical manufacturing. Flow chemistry, in particular, offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for in-line purification.

The continuous flow synthesis of butane-2,3-diacetal protected derivatives has been successfully demonstrated using commercially available microreactors. durham.ac.uk This approach, which utilizes solid-supported reagents and scavengers for in-line purification, has resulted in superior yields compared to batch processes. durham.ac.uk It is highly probable that similar flow chemistry methodologies can be adapted for the synthesis of this compound and its derivatives. This would enable a more streamlined and automated production process, which is particularly valuable for generating libraries of related compounds for screening purposes or for the scale-up of synthetic routes. The use of machine-assisted synthesis approaches can free up skilled chemists' time for more creative aspects of molecular design and synthetic planning. durham.ac.uk

Exploration of New Synthetic Applications and Chemical Transformations

While the current applications of this compound are not extensively documented, its structure suggests a wide range of potential synthetic transformations. The vicinal diol and acetal (B89532) functionalities provide multiple reactive sites for further chemical modification.

One area of exploration is the catalytic dehydrogenation to form the corresponding α-hydroxyketone, as discussed earlier. escholarship.org Additionally, the diol moiety can be protected or functionalized to introduce other chemical groups, making it a versatile building block in organic synthesis. The acetal group, being stable under basic conditions but labile under acidic conditions, offers a convenient protecting group strategy.

Inspired by the synthesis of 1,3-diols through O-nucleophile additions to activated alkenes, it is conceivable that this compound could serve as a precursor to more complex polyol structures. researchgate.net The diol could potentially be elaborated through reactions such as etherification, esterification, or oxidation to access a diverse range of derivatives with potential applications in materials science or as chiral ligands in asymmetric catalysis.

Potential as a Model Compound in Fundamental Mechanistic Studies

The well-defined structure of this compound makes it an excellent candidate for use as a model compound in fundamental mechanistic studies. Understanding the intricate details of reaction mechanisms is crucial for the rational design of new reactions and catalysts.

For instance, in studies of diol dehydrogenation, isotopic labeling experiments with related diols have been used to elucidate the reaction pathways, indicating that the formation of α-hydroxyketones proceeds through reversible dehydrogenation/hydrogenation reactions. escholarship.org Similar mechanistic studies with this compound could provide valuable insights into the behavior of acetal-protected diols under various catalytic conditions.

Furthermore, its integration into flow chemistry platforms can facilitate high-throughput screening of reaction conditions, allowing for rapid data acquisition to build kinetic models and deepen the understanding of reaction mechanisms. The ability to precisely control reaction parameters in a microreactor environment makes it an ideal system for studying the kinetics and thermodynamics of reactions involving this class of compounds. durham.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.